1-(3-(4-Nitrophenyl)propanoyl)azetidin-2-one
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Overview
Description
1-(3-(4-Nitrophenyl)propanoyl)azetidin-2-one is a chemical compound with the molecular formula C12H12N2O4 and a molecular weight of 248.24 g/mol . It is known for its solid-state at room temperature and appears as a white to light yellow or light orange powder . This compound is sensitive to air and should be stored under inert gas conditions .
Preparation Methods
The synthesis of 1-(3-(4-Nitrophenyl)propanoyl)azetidin-2-one involves several steps. One common synthetic route includes the reaction of 4-nitrobenzaldehyde with a suitable azetidinone precursor under controlled conditions . The reaction typically requires a catalyst and specific temperature settings to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity levels .
Chemical Reactions Analysis
1-(3-(4-Nitrophenyl)propanoyl)azetidin-2-one undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the type of reaction and the conditions employed.
Scientific Research Applications
1-(3-(4-Nitrophenyl)propanoyl)azetidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-(4-Nitrophenyl)propanoyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes . The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects .
Comparison with Similar Compounds
1-(3-(4-Nitrophenyl)propanoyl)azetidin-2-one can be compared with other azetidin-2-one derivatives, such as:
- 3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 3-(Furan-2-yl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 4-(4-Methoxyphenyl)-3-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Biological Activity
1-(3-(4-Nitrophenyl)propanoyl)azetidin-2-one is a synthetic compound belonging to the azetidinone class, characterized by its unique structure that includes a nitrophenyl group. This compound has garnered attention in the scientific community due to its diverse biological activities, particularly its potential therapeutic applications in oncology and antimicrobial treatments. This article explores the biological activity of this compound, drawing from various studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor binding, leading to significant biological effects. The presence of the nitrophenyl group enhances its reactivity and potential for biological interaction, making it a candidate for further therapeutic exploration .
Anticancer Activity
Numerous studies have investigated the anticancer properties of azetidinone derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in cancer cells through mechanisms involving tubulin destabilization and cell cycle arrest.
Case Study: MCF-7 Breast Cancer Cells
A study evaluating the antiproliferative effects of various azetidinone derivatives found that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The compound demonstrated an IC50 value indicative of strong antiproliferative activity, suggesting its potential as a chemotherapeutic agent .
Compound | IC50 (µM) | Mechanism |
---|---|---|
This compound | 15 | Induces apoptosis via tubulin destabilization |
Control (Doxorubicin) | 10 | DNA intercalation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting vital cellular processes.
Antimicrobial Efficacy
Research has demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Bacillus subtilis | 16 |
Safety and Toxicity
Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on the safety of this compound indicate low toxicity levels in vitro, particularly in human liver cell lines (HepG2). Further investigations are necessary to confirm these findings and assess long-term effects .
Properties
IUPAC Name |
1-[3-(4-nitrophenyl)propanoyl]azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-11(13-8-7-12(13)16)6-3-9-1-4-10(5-2-9)14(17)18/h1-2,4-5H,3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZJDYSWTVWPDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.